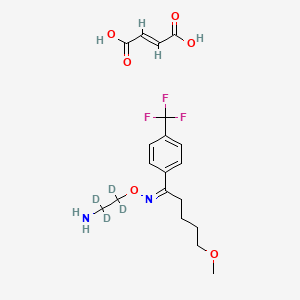
(E)-Fluvoxamine-d4 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Fluvoxamine-d4 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of obsessive-compulsive disorder (OCD) and depression. The deuterated version is labeled with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic properties of the compound. The maleate form refers to the salt formed with maleic acid, which can improve the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Fluvoxamine-d4 (maleate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the oxime ether: This involves the reaction of a deuterated aralkyl ketone with hydroxylamine to form the oxime.
Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Formation of the maleate salt: The final step involves the reaction of the amine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (E)-Fluvoxamine-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Quality control: Ensuring the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(E)-Fluvoxamine-d4 (maleate) undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various metabolites.
Reduction: The oxime group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of oximes.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation products: Include various hydroxylated metabolites.
Reduction products: Primarily the corresponding amine.
Substitution products: Depend on the specific substituents introduced.
科学的研究の応用
(E)-Fluvoxamine-d4 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of fluvoxamine.
Biology: Employed in studies investigating the biological effects of SSRIs on serotonin reuptake and receptor binding.
Medicine: Used in clinical research to evaluate the efficacy and safety of fluvoxamine in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
(E)-Fluvoxamine-d4 (maleate) exerts its effects primarily by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects. Key molecular targets and pathways involved include:
Serotonin transporter (SERT): Inhibition of SERT increases serotonin levels.
Sigma-1 receptor: Agonism at this receptor modulates inflammatory responses and neuroprotection.
類似化合物との比較
(E)-Fluvoxamine-d4 (maleate) can be compared with other SSRIs and deuterated compounds:
Fluvoxamine: The non-deuterated form, which has similar pharmacological effects but may differ in pharmacokinetics.
Other SSRIs: Such as sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different receptor binding profiles and side effects.
Deuterated compounds: Deuterated versions of other drugs, which often exhibit improved metabolic stability and reduced side effects.
特性
分子式 |
C19H25F3N2O6 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2; |
InChIキー |
LFMYNZPAVPMEGP-OGLKRVKQSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















